molecular formula C22H24N2O4S2 B2653148 (3-Amino-5-((4-ethoxyphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone CAS No. 890794-08-8

(3-Amino-5-((4-ethoxyphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone

Cat. No. B2653148
CAS RN: 890794-08-8
M. Wt: 444.56
InChI Key: HRQGGPXMXQVYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5-((4-ethoxyphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antiestrogenic Activity : A study details the synthesis of novel compounds with potent antiestrogenic activities, demonstrating their utility in hormonal therapies. The method involves acylation, Grignard reaction, and demethylation steps, leading to compounds with significant binding affinity to estrogen receptors, surpassing that of estradiol (C. Jones et al., 1979).

Antiviral and Antibacterial Activity through Molecular Docking : Research on novel compounds, including synthesis and structural elucidation, has shown their potential in antiviral and antibacterial applications. Density Functional Theory (DFT) calculations, molecular docking, and natural bond orbital analysis highlight their stability and potential mechanisms of action (M. FathimaShahana & A. Yardily, 2020).

Anticancer and Antioxidant Properties

Anticancer Mechanisms : Compounds synthesized from related structures have been explored for their anticancer properties, showing mechanisms such as tubulin polymerization inhibition, G2/M cell cycle arrest, and induction of apoptosis. These compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications (H. I. Magalhães et al., 2013).

Antioxidant Activity : Novel derivatives have been synthesized and tested for their antioxidant properties. These compounds show promising activity in scavenging free radicals and chelating metal ions, indicating their potential as antioxidant agents. Structural modifications significantly influence their efficacy, providing insights into structure-activity relationships (Baolei Wang et al., 2015).

Material Science Applications

Polymeric Materials for Fuel Cells : Research into sulfonated poly(arylene ether ketone sulfone) copolymers, involving novel monomers with pendant amino groups, has yielded materials with improved properties for proton exchange membrane fuel cell applications. These materials demonstrate enhanced dimensional stability, oxidative stability, and proton conductivity, underscoring the importance of chemical modifications for specific technological applications (Jingmei Xu et al., 2014).

properties

IUPAC Name

[3-amino-5-(4-ethoxyanilino)-4-propylsulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-3-14-30(26,27)21-18(23)20(19(25)15-8-6-5-7-9-15)29-22(21)24-16-10-12-17(13-11-16)28-4-2/h5-13,24H,3-4,14,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQGGPXMXQVYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.